1H-1,2,4-Triazole-3-carboxamide

Descripción general

Descripción

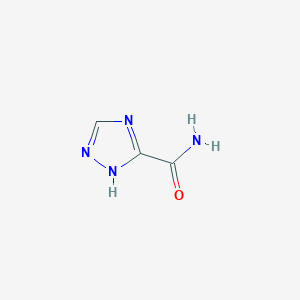

1H-1,2,4-Triazole-3-carboxamide is a heterocyclic compound that features a triazole ring with a carboxamide group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, to achieve cyclization . Another method involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which is then reacted with carboxylic acid chlorides in the presence of anhydrous pyridine .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis. This method allows for the efficient conversion of 1,2,4-triazole-3-carboxylates to the corresponding carboxamides under mild, neutral conditions. The reaction proceeds in toluene and utilizes both primary and secondary aliphatic and aromatic amines .

Análisis De Reacciones Químicas

Ammonolysis Mechanism

The mechanism for synthesizing 1H-1,2,4-triazole-3-carboxamide via ammonolysis involves:

-

Nucleophilic Attack : Ammonium hydroxide acts as a nucleophile attacking the carbonyl carbon of the methyl ester.

-

Formation of Amide : Following the nucleophilic attack, a tetrahedral intermediate is formed which subsequently collapses to release methanol and form the amide bond.

-

Hydrogen Bonding : The resulting compound exhibits hydrogen bonding interactions that contribute to its stability and crystallinity .

Copper-Catalyzed Reactions

Copper-catalyzed reactions are notable for their efficiency in forming triazole derivatives through oxidative coupling processes. These reactions often proceed via:

-

Formation of Triazole Ring : Initial formation of a triazolyl–copper complex followed by subsequent transformations that yield various substituted triazoles.

-

Regioselectivity : The reaction conditions (temperature and solvent) significantly influence the regioselectivity and yield of the desired products .

Biological Activities

Recent studies have highlighted the antiproliferative properties of derivatives of this compound against various cancer cell lines. Notably:

-

Cell Cycle Arrest : Compounds such as 5-(tetrahydropyran-2-yl)-1H-1,2,4-triazole-3-carboxamide have shown significant effects on cell cycle distribution in leukemia cells.

-

Apoptotic Pathways : Mechanistic studies indicate that these compounds induce apoptosis through pathways involving caspase activation and PARP cleavage .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1H-1,2,4-Triazole-3-carboxamide derivatives have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized through Mannich reactions demonstrated higher antibacterial activity than standard antibiotics like ciprofloxacin against various strains, including MRSA and E. coli .

| Compound | Activity | Target Bacteria |

|---|---|---|

| Ciprofloxacin Derivative | Higher than ciprofloxacin | MRSA, E. coli |

| Triazole Derivative 1 | Significant | S. aureus |

| Triazole Derivative 2 | Moderate | P. aeruginosa |

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives. In vitro assays revealed dose-dependent cytotoxic effects on leukemia cell lines. For example, compounds showed antiproliferative effects with IC50 values indicating low toxicity to normal cells while effectively targeting cancer cells .

| Compound | Cell Line | IC50 (µM) | Toxicity |

|---|---|---|---|

| Compound A | Acute Lymphoblastic Leukemia | < 10 | Low |

| Compound B | Chronic Myeloid Leukemia | < 5 | Low |

Antiparasitic Activity

Research has demonstrated that certain triazole-based compounds exhibit selective activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds showed significant in vitro potency with IC50 values below 1 µM and selectivity indices exceeding 200, indicating their potential as therapeutic agents against parasitic infections .

Fungicides

The triazole scaffold is widely used in the development of fungicides due to its ability to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis. Compounds derived from this compound have been explored for their efficacy against various plant pathogens.

Herbicides

Triazole derivatives have also been investigated for their herbicidal properties. Their ability to disrupt metabolic pathways in plants makes them suitable candidates for developing selective herbicides that can control weed populations without harming crops.

Corrosion Inhibitors

The unique chemical structure of this compound allows it to function as an effective corrosion inhibitor for metals in various environments. Its application in protecting steel and other alloys from corrosion has been documented in several studies.

Supramolecular Chemistry

Triazoles are utilized in supramolecular chemistry for constructing complex molecular architectures due to their ability to form hydrogen bonds and π-π interactions with other molecules.

Case Study 1: Anticancer Activity

A study conducted by researchers synthesized a series of triazole derivatives and evaluated their anticancer activities against a panel of cancer cell lines including MCF-7 and HeLa cells. The most potent compound exhibited an IC50 value of 4.83 μM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a library of triazole derivatives was tested against biofilm-forming bacteria. Several compounds demonstrated a distinct inhibitory effect on biofilms formed by Haemophilus species, suggesting their utility as novel antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1H-1,2,4-Triazole-3-carboxamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity . This interaction can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.

Comparación Con Compuestos Similares

1H-1,2,4-Triazole-3-carboxamide can be compared with other triazole derivatives such as:

1H-1,2,3-Triazole: Known for its stability and use in click chemistry.

1H-1,2,4-Triazole-3-carboxylic acid: A precursor for various triazole derivatives.

5-Amino-1H-1,2,4-triazole-3-carboxamide: Exhibits different biological activities due to the presence of an amino group.

The uniqueness of this compound lies in its versatile reactivity and potential for modification, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1H-1,2,4-Triazole-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the triazole family, which is known for its versatility in medicinal applications. The compound exhibits various biological activities including antiviral , antibacterial , antifungal , and anticancer properties. Its structure allows it to interact with multiple biological targets, making it a promising scaffold for drug development.

Antiviral Activity

The antiviral efficacy of this compound has been particularly noted in its application against viral infections. For instance, it acts as a nucleoside analogue that inhibits nucleic acid synthesis. This mechanism is crucial in combating viruses such as hepatitis C and other RNA viruses. A study demonstrated that derivatives of this compound showed significant inhibition of viral replication in cell cultures .

Antibacterial and Antifungal Properties

The antibacterial activity of this compound derivatives has been evaluated against various bacterial strains. Research indicates that these compounds exhibit higher efficacy than traditional antibiotics against Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this scaffold have shown superior activity against Escherichia coli and Staphylococcus aureus compared to amoxicillin .

In terms of antifungal activity, the triazole derivatives inhibit ergosterol biosynthesis in fungi, which is essential for maintaining fungal cell wall integrity. This mechanism makes them effective against common fungal pathogens like Candida albicans and Aspergillus species .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia). The results indicated dose-dependent cytotoxicity with some compounds demonstrating IC50 values below 20 µM, suggesting significant potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors affecting pathways crucial for pathogen survival or cancer cell proliferation.

- Nucleoside Mimicry : The structural similarity to nucleosides allows these compounds to interfere with nucleic acid synthesis in viruses and cancer cells .

Study on Antiviral Efficacy

In a study published by Ishii et al., the antiviral effects of this compound were examined against hepatitis C virus (HCV). The results showed that specific derivatives significantly reduced HCV replication in vitro by targeting viral RNA synthesis pathways .

Anticancer Research

A comprehensive study assessed the antiproliferative effects of various alkyl/aryloxymethyl derivatives on leukemia cell lines. Compounds were evaluated for their cytotoxicity using MTT assays over a 72-hour exposure period. Notably, several derivatives exhibited strong cytostatic effects with low toxicity profiles .

Data Summary

Propiedades

IUPAC Name |

1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJFUNFEABPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189935 | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-08-5 | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C405ON563A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 1H-1,2,4-Triazole-3-carboxamide?

A1: Research indicates that this compound derivatives exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, herbicidal, and anticancer properties. [, , , , , , , , ] This diversity in biological activity makes it a promising scaffold for further development of therapeutic agents.

Q2: How does this compound exert its antiviral effect?

A2: While this compound itself is not explicitly mentioned as an antiviral agent in the provided research, its ribonucleoside derivative, ribavirin (1-(β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide), is a well-known broad-spectrum antiviral drug. [] Ribavirin has been shown to cure cells of persistent foot-and-mouth disease virus infections in vitro. [] It is also used in the treatment of hepatitis C virus infection. []

Q3: What insights have been gained from studying the structure-activity relationships (SAR) of this compound derivatives?

A3: Researchers have synthesized various derivatives of this compound, introducing modifications to the core structure to investigate their impact on biological activity. For instance, a study focusing on combretastatin A-4 analogues highlighted the significance of structural modifications for enhancing cytotoxicity against breast cancer cells. [] Replacing the hydroxyl group in combretastatin A-4 with chlorine at the meta position of ring B, substituting the para-methoxy group with fluorine in the analogue, and extending the compound's structure with an additional ring (ring C) were identified as crucial modifications for improving the cytotoxic effect. [] These findings underscore the importance of SAR studies in optimizing the desired biological activity of this compound derivatives.

Q4: Have any studies explored the pharmacokinetic properties of this compound?

A4: While specific pharmacokinetic data for this compound is not detailed in the provided research, studies on its derivatives offer valuable insights. For instance, research on 450191-S, a 1H-1,2,4,-triazolyl benzophenone derivative, revealed the presence of N-hydroxymethyl metabolites in dog plasma. [] These findings highlight the metabolic transformations that this compound derivatives may undergo in vivo.

Q5: What analytical techniques are commonly employed in the study of this compound and its derivatives?

A5: Researchers utilize a variety of analytical techniques to characterize and quantify this compound and its derivatives. Common methods include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), X-ray crystallography, and various chromatographic techniques. [, , , , , ] These techniques provide valuable information about the compound's structure, purity, and interactions with biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.